molecular formula C13H16O3Si B100062 1-Naphthyltrimethoxysilane CAS No. 18052-76-1

1-Naphthyltrimethoxysilane

Cat. No.: B100062
CAS No.: 18052-76-1
M. Wt: 248.35 g/mol
InChI Key: ZSOVVFMGSCDMIF-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

1-Naphthyltrimethoxysilane is a chemical compound with the molecular formula C13H16O3Si . It is primarily used as a chemical intermediate in various applications . The primary targets of this compound are surfaces where it forms strong bonds, providing adhesion and cohesion .

Mode of Action

This compound interacts with its targets by forming strong bonds between surfaces . This interaction results in adhesion and cohesion, which are crucial in applications such as coatings and adhesives .

Biochemical Pathways

It is known that this compound can react with various surfaces, such as glass or metal, to provide hydrophobic or oleophobic properties .

Pharmacokinetics

It is known that this compound has a melting point of33-35°C , a boiling point of 150°C , and a density of 1.09±0.1 g/cm3 . These properties may influence its bioavailability in certain applications.

Result of Action

The result of this compound’s action is the formation of strong bonds between surfaces, providing adhesion and cohesion . This results in improved performance in applications such as coatings, where it acts as a crosslinking agent, improving the durability and adhesion of the coating to the substrate .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is known to react slowly with moisture/water . Therefore, the presence of moisture can affect its reactivity and stability. Furthermore, it is recommended to store this compound at a temperature between 2-8°C to maintain its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Naphthyltrimethoxysilane can be synthesized through the reaction of 1-naphthol with trimethoxysilane in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethoxysilane group. The reaction can be represented as follows:

1-Naphthol+TrimethoxysilaneThis compound\text{1-Naphthol} + \text{Trimethoxysilane} \rightarrow \text{this compound} 1-Naphthol+Trimethoxysilane→this compound

The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

1-Naphthyltrimethoxysilane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Water or aqueous solutions.

    Condensation: Other silanes or silanols.

    Substitution: Various nucleophiles such as amines or alcohols.

Major Products Formed

Scientific Research Applications

1-Naphthyltrimethoxysilane is widely used in scientific research due to its versatile properties. Some of its applications include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Naphthyltrimethoxysilane is unique due to its naphthyl group, which imparts specific chemical and physical properties. Compared to other trimethoxysilanes, it offers enhanced aromaticity and stability, making it suitable for specialized applications in organic synthesis and material science .

Properties

IUPAC Name

trimethoxy(naphthalen-1-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3Si/c1-14-17(15-2,16-3)13-10-6-8-11-7-4-5-9-12(11)13/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSOVVFMGSCDMIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](C1=CC=CC2=CC=CC=C21)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60474662
Record name 1-NAPHTHYLTRIMETHOXYSILANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60474662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18052-76-1
Record name 1-NAPHTHYLTRIMETHOXYSILANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60474662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(Trimethoxysilyl)naphthalene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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